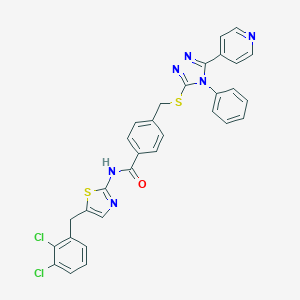
2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one is a synthetic compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of benzoxazocinones and has shown promising results in various scientific studies. In
Mécanisme D'action
The mechanism of action of 2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties that help to reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one in lab experiments is its potential therapeutic applications. It has been found to be effective in treating various diseases, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one. One direction is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Another direction is to study its effects on other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, research can be conducted to optimize the synthesis method and develop more efficient ways of obtaining this compound.
Méthodes De Synthèse
The synthesis of 2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one involves several steps. The starting material is 2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one, which is reacted with morpholine and triphosgene to form the intermediate 2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one. The intermediate is then treated with a base to obtain the final product.
Applications De Recherche Scientifique
2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one has shown potential therapeutic applications in various scientific studies. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
Formule moléculaire |
C17H20N2O4 |
|---|---|
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
9-methyl-12-(morpholine-4-carbonyl)-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
InChI |
InChI=1S/C17H20N2O4/c1-17-10-12(11-4-2-3-5-13(11)23-17)14(15(20)18-17)16(21)19-6-8-22-9-7-19/h2-5,12,14H,6-10H2,1H3,(H,18,20) |
Clé InChI |
DZOGEVYEXFQKMC-UHFFFAOYSA-N |
SMILES |
CC12CC(C(C(=O)N1)C(=O)N3CCOCC3)C4=CC=CC=C4O2 |
SMILES canonique |
CC12CC(C(C(=O)N1)C(=O)N3CCOCC3)C4=CC=CC=C4O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)
![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)
![N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285835.png)
![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)

![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)



![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)